N-Hydroxy-2-methoxy-benzamidine
Description
N-Hydroxy-2-methoxy-benzamidine (C₈H₁₀N₂O₂) is a hydroxyamidine derivative featuring a methoxy (-OCH₃) substituent at the 2-position of the benzene ring and a hydroxylamine (-NHOH) group attached to the amidine moiety. Key properties inferred from analogs include a molar mass of ~166.18 g/mol (adjusted for methoxy substitution) and a melting point range analogous to its methyl-substituted counterpart (144–148°C, modified by polar methoxy effects) .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N'-hydroxy-2-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3,(H2,9,10) |
InChI Key |
NFAJEYBUPFIZNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1 summarizes critical differences between N-Hydroxy-2-methoxy-benzamidine and its analogs.
Key Observations:
- This could influence coordination with metal catalysts or solubility .
- Functional Group Utility : Unlike the amide group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (a strong N,O-bidentate ligand for metals), the hydroxyamidine group may act as a weaker chelator but offers redox-active properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
